molecular formula C21H22O3 B5060729 1-[3-(2-ethoxyphenoxy)propoxy]naphthalene

1-[3-(2-ethoxyphenoxy)propoxy]naphthalene

Cat. No. B5060729
M. Wt: 322.4 g/mol
InChI Key: FWJPJTGMHLZRRZ-UHFFFAOYSA-N
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Description

1-[3-(2-ethoxyphenoxy)propoxy]naphthalene is a synthetic organic compound. Research on this compound and its derivatives mainly focuses on synthesis, molecular structure analysis, chemical reactions, and properties. These studies contribute to the understanding of its chemical behavior and potential applications in various fields.

Synthesis Analysis

The synthesis processes of similar naphthalene derivatives involve various chemical reactions and techniques. For instance, the synthesis and structural characterizations of related compounds involve methods such as Fourier transform-infrared spectroscopy, NMR, and UV–vis spectral methods. Density functional theory (DFT) is commonly used for structural optimization and analysis (Patil et al., 2021).

Molecular Structure Analysis

Molecular structure analyses of naphthalene derivatives reveal detailed geometrical parameters and vibrational assignments. These structures are often validated through experimental data and computational methods, providing insights into the molecule's confirmation and stability (Patil et al., 2021).

Chemical Reactions and Properties

Naphthalene derivatives undergo various chemical reactions, leading to different products. For example, the ring cleavage product of a related naphthalene compound, 1-hydroxy-2-naphthoate, has been studied to understand its metabolic pathways in specific bacterial strains (Adachi et al., 1999).

Physical Properties Analysis

Physical properties such as melting point, boiling point, and solubility are essential for understanding the compound's behavior in different environments. While specific data on 1-[3-(2-ethoxyphenoxy)propoxy]naphthalene may not be available, studies on similar compounds provide crucial insights into their physical characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and photophysical properties, are crucial for the practical application of naphthalene derivatives. Investigations into related compounds can shed light on the potential chemical behavior of 1-[3-(2-ethoxyphenoxy)propoxy]naphthalene (Wang et al., 2007).

properties

IUPAC Name

1-[3-(2-ethoxyphenoxy)propoxy]naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O3/c1-2-22-20-12-5-6-13-21(20)24-16-8-15-23-19-14-7-10-17-9-3-4-11-18(17)19/h3-7,9-14H,2,8,15-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJPJTGMHLZRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCOC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2-Ethoxyphenoxy)propoxy]naphthalene

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